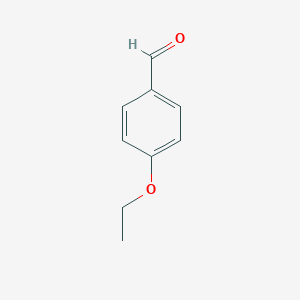
4-Chlorobenzyl alcohol
Overview
Description
4-Chlorobenzyl alcohol is an organic compound with the molecular formula C₇H₇ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Mode of Action
It is known that the compound can undergo oxidation to form 4-chlorobenzoic acid . This reaction proceeds through an aldehyde intermediate, which is subsequently oxidized to the acid .
Action Environment
4-Chlorobenzyl alcohol is water-soluble and may spread in water systems . It is stable under normal conditions . It should be kept away from open flames, hot surfaces, and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst. Another method includes the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-chlorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Types of Reactions:
Oxidation: this compound can be oxidized to 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-chlorotoluene using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorotoluene.
Substitution: 4-Chlorobenzyl chloride.
Scientific Research Applications
4-Chlorobenzyl alcohol is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving alcohols.
Medicine: As a precursor in the synthesis of drugs with antimicrobial properties.
Industry: Used in the production of coatings, resins, and plasticizers.
Comparison with Similar Compounds
Benzyl alcohol: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
4-Bromobenzyl alcohol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Methylbenzyl alcohol: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.
Uniqueness: 4-Chlorobenzyl alcohol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophilic substitution and oxidation reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGDVCPCZKZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073937 | |
| Record name | 4-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-76-7 | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8BS53B6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Chlorobenzyl alcohol, also known as (4-Chlorophenyl)methanol, has the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include 35Cl NQR (Nuclear Quadrupole Resonance) [, ], 81Br NQR [], and 2H NMR (Nuclear Magnetic Resonance) []. These techniques provide insights into the molecular motions, phase transitions, and crystal dynamics of the compound.
A: Research indicates that this compound, along with its precursor Tris(4-chlorophenyl)methane (TCPM), can be formed as byproducts during the synthesis of DDT []. The presence of these compounds, even in small amounts, within technical DDT samples highlights a potential contamination issue linked to the original DDT production process. []
A: Yes, this compound can be selectively oxidized to 4-chlorobenzaldehyde using various catalytic systems. These include strontium manganate in the presence of Lewis acids like AlCl3 [], polymer-supported chromic acid [, ], and nano silver-doped manganese oxide []. The reactions generally proceed with high selectivity towards the aldehyde, without further oxidation to 4-chlorobenzoic acid.
A: this compound is a degradation product of thiobencarb, a widely used herbicide [, , ]. Its presence, along with other metabolites like desethylthiobencarb and 4-chlorobenzoic acid, indicates the breakdown of thiobencarb in the environment, particularly in anaerobic soils. [] Further research is necessary to understand the long-term ecological effects of these compounds.
A: TCPM and TCPMOH are persistent organic pollutants found globally in various environmental samples, including marine mammals, bird eggs, and human milk. [, , , , , , ] Although their exact origin remains unknown, research suggests a potential link to the production and degradation of DDT. []
A: While limited data exists on the toxicity of TCPM and TCPMOH, studies show bioaccumulation in high trophic level species like marine mammals and birds. [, , , ] This biomagnification raises concerns about potential adverse effects on these animals, warranting further investigation into their toxicological impact. []
A: Researchers employ techniques like gas chromatography coupled with mass spectrometry (GC-MS) [, , , , ], liquid chromatography [], and thin-layer chromatography [, ] to identify and quantify this compound and related compounds in various matrices. These methods allow for sensitive and selective detection even at trace levels.
A: Studies using human placental JEG-3 and JAR choriocarcinoma cell lines indicate that TCPMOH exhibits cytotoxic effects, including decreased aromatase activity and protein and DNA content, as well as increased lactate dehydrogenase leakage. [] These findings suggest potential toxicity concerns for this compound, particularly in relation to placental function. []
A: Studies have detected TCPMOH in human adipose tissue, suggesting exposure to this compound []. Research also revealed that TCPMOH affects human sperm motility, viability, and acrosome reaction in a dose- and time-dependent manner in vitro, emphasizing the need for further research on its potential reproductive toxicity. []
A: Researchers benefit from a range of analytical techniques like GC-MS, LC, and TLC for identification and quantification [, , , , , , , ]. Furthermore, access to databases and the availability of standards for compounds like TCPM and TCPMOH facilitate more comprehensive and comparative studies. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

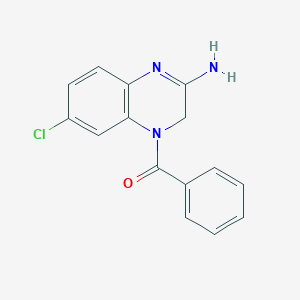
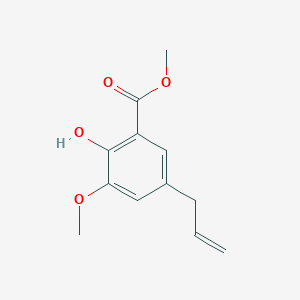
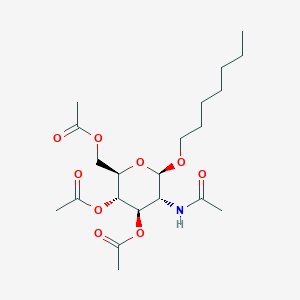
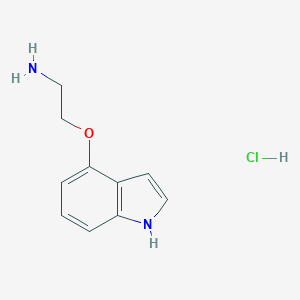
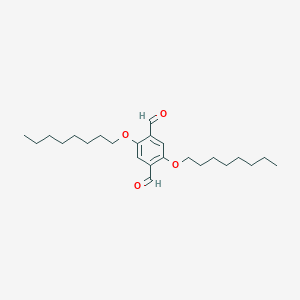

![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
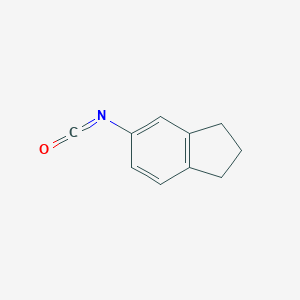
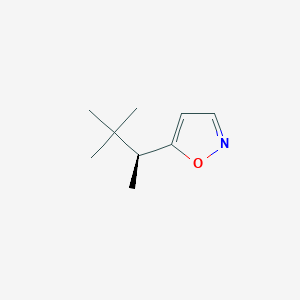
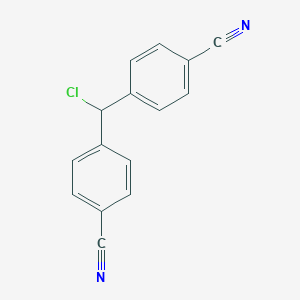

![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)
